molecular formula C27H22O18 B7819201 (6,7,8,11,12,13,22,23-Octahydroxy-3,16-dioxo-2,17,20-trioxatetracyclo[17.3.1.04,9.010,15]tricosa-4,6,8,10,12,14-hexaen-21-yl) 3,4,5-trihydroxybenzoate

(6,7,8,11,12,13,22,23-Octahydroxy-3,16-dioxo-2,17,20-trioxatetracyclo[17.3.1.04,9.010,15]tricosa-4,6,8,10,12,14-hexaen-21-yl) 3,4,5-trihydroxybenzoate

Cat. No.: B7819201
M. Wt: 634.5 g/mol
InChI Key: TUSDEZXZIZRFGC-UHFFFAOYSA-N
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Description

Beta-D-Glucopyranose, cyclic 3,6-[(1R)-4,4’,5,5’,6,6’-hexahydroxy[1,1’-biphenyl]-2,2’-dicarboxylate] 1-(3,4,5-trihydroxybenzoate): is a complex carbohydrate derivative It is a cyclic compound that features a glucopyranose ring, a biphenyl structure with multiple hydroxyl groups, and a trihydroxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-D-Glucopyranose, cyclic 3,6-[(1R)-4,4’,5,5’,6,6’-hexahydroxy[1,1’-biphenyl]-2,2’-dicarboxylate] 1-(3,4,5-trihydroxybenzoate) typically involves multiple steps:

    Formation of the Glucopyranose Ring: This step involves the cyclization of glucose to form the glucopyranose ring.

    Introduction of the Biphenyl Structure: The biphenyl structure is introduced through a series of coupling reactions, often involving Suzuki or Stille coupling.

    Attachment of the Trihydroxybenzoate Moiety: This step involves esterification reactions to attach the trihydroxybenzoate group to the glucopyranose ring.

Industrial Production Methods

Industrial production of this compound may involve:

    Large-Scale Synthesis: Utilizing automated synthesis equipment to perform the multi-step reactions efficiently.

    Purification: Techniques such as crystallization, chromatography, and recrystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.

    Reduction: Reduction reactions can target the carbonyl groups within the structure.

    Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, acids, and bases.

Major Products

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols.

    Substitution Products: Various derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in catalytic reactions.

    Synthesis: Used as a building block in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its complex structure.

    Cell Signaling: May play a role in cell signaling pathways.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent.

    Diagnostics: Used in the development of diagnostic assays.

Industry

    Material Science: Utilized in the development of new materials with unique properties.

    Biotechnology: Applied in various biotechnological processes.

Mechanism of Action

The mechanism of action of beta-D-Glucopyranose, cyclic 3,6-[(1R)-4,4’,5,5’,6,6’-hexahydroxy[1,1’-biphenyl]-2,2’-dicarboxylate] 1-(3,4,5-trihydroxybenzoate) involves:

    Molecular Targets: The compound interacts with specific enzymes and receptors.

    Pathways Involved: It may modulate pathways related to carbohydrate metabolism and cell signaling.

Comparison with Similar Compounds

Similar Compounds

    1,3,6-Tri-O-galloyl-beta-D-glucose: Similar in structure but differs in the number and position of galloyl groups.

    Beta-D-Glucopyranosyl-(1->6)-[beta-D-glucopyranosyl-(1->3)-[beta-D-glucopyranosyl-(1->6)]-beta-D-glucopyranosyl-(1->3)-beta-D-glucopyranosyl-(1->3)-beta-D-glucopyranosyl-(1->3)]-beta-D-glucopyranose: A complex glucopyranose derivative with multiple glucopyranose units.

Uniqueness

    Structural Complexity: The presence of a biphenyl structure and multiple hydroxyl groups makes it unique.

    Functional Diversity:

This detailed article provides a comprehensive overview of beta-D-Glucopyranose, cyclic 3,6-[(1R)-4,4’,5,5’,6,6’-hexahydroxy[1,1’-biphenyl]-2,2’-dicarboxylate] 1-(3,4,5-trihydroxybenzoate), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(6,7,8,11,12,13,22,23-octahydroxy-3,16-dioxo-2,17,20-trioxatetracyclo[17.3.1.04,9.010,15]tricosa-4,6,8,10,12,14-hexaen-21-yl) 3,4,5-trihydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22O18/c28-9-1-6(2-10(29)16(9)32)24(39)45-27-22(38)23-19(35)13(43-27)5-42-25(40)7-3-11(30)17(33)20(36)14(7)15-8(26(41)44-23)4-12(31)18(34)21(15)37/h1-4,13,19,22-23,27-38H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUSDEZXZIZRFGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O1)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22O18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90865084
Record name Corilagin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90865084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

634.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23094-69-1
Record name Corilagin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23094-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Corilagin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90865084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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